Propyl 2-bromopropanoate
Description
Propyl 2-bromopropanoate is an alkyl ester derived from 2-bromopropanoic acid and propanol. Its molecular formula is C₆H₁₁BrO₂, with a molecular weight of 195.06 g/mol. Structurally, it consists of a propyl ester group attached to the α-carbon of a brominated carboxylic acid. This compound is primarily used as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the electrophilic bromine atom at the α-position .
By extrapolation, this compound is likely synthesized via similar routes using propanol and concentrated sulfuric acid as a catalyst.
Properties
CAS No. |
10259-96-8 |
|---|---|
Molecular Formula |
C6H11BrO2 |
Molecular Weight |
195.05 g/mol |
IUPAC Name |
propyl 2-bromopropanoate |
InChI |
InChI=1S/C6H11BrO2/c1-3-4-9-6(8)5(2)7/h5H,3-4H2,1-2H3 |
InChI Key |
GDPGCHFFZZXKTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C)Br |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromide group in Propyl 2-bromopropanoate acts as a good leaving group, facilitating SN2 reactions with nucleophiles. For example:
-
Reaction with hydroxide ions : Substitution of Br⁻ by OH⁻ to form propyl 2-hydroxypropanoate.
-
Reaction with Grignard reagents : Conversion to alkylated acids via displacement of Br⁻, as demonstrated in the synthesis of arylpropionic acids .
| Nucleophile | Product | Conditions |
|---|---|---|
| NaOH (aq) | Propyl 2-hydroxypropanoate | Aqueous basic conditions |
| RMgX (Grignard) | Alkylated acids | Dry THF, reflux |
Ester Hydrolysis
This compound undergoes hydrolysis under acidic or basic conditions :
-
Acidic hydrolysis : Produces 2-bromopropanoic acid and propanol.
-
Basic hydrolysis : Yields the sodium salt of 2-bromopropanoic acid and propanol .
| Conditions | Products |
|---|---|
| H₃O⁺/H₂O | 2-Bromopropanoic acid + Propanol |
| NaOH/aq | Sodium 2-bromopropanoate + Propanol |
Elimination Reactions
While less common, E2 elimination may occur under strong basic conditions (e.g., NaOH in ethanol), forming an alkene via dehydrohalogenation. The product depends on the position of elimination:
| Reagent | Product | Conditions |
|---|---|---|
| NaOH (ethanol) | Propene | Reflux, closed system |
Thermochemical Data
NIST WebBook provides thermodynamic data for related bromoalkanes:
-
Clustering reactions : Bromide ions form stable complexes with alkyl bromides (ΔrH° = 59.4 kJ/mol for Br⁻ + C₃H₇Br) .
-
Hydrobromination : Exothermic reaction (ΔrH° = -83.889 kJ/mol for HBr + propene → C₃H₇Br) .
Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Propyl 2-bromopropanoate belongs to a broader class of brominated esters and propyl derivatives. Below is a detailed comparison with structurally or functionally related compounds:
Ethyl 2-Bromopropanoate
- Molecular Formula : C₅H₉BrO₂
- Molecular Weight : 181.03 g/mol
- Boiling Point : 140–145°C (estimated from synthesis conditions)
- Applications : Used as an alkylating agent in organic synthesis. Its smaller ethyl group may confer higher volatility compared to the propyl analog.
- Synthesis: Prepared via esterification of 2-bromopropanoic acid with ethanol under acidic conditions .
Propyl Paraben (Propyl 4-Hydroxybenzoate)
- Molecular Formula : C₁₀H₁₂O₃
- Molecular Weight : 180.20 g/mol
- Boiling Point : 295–298°C
- Applications: Widely employed as a preservative in cosmetics and pharmaceuticals. Unlike this compound, it lacks electrophilic bromine, limiting its reactivity in substitution reactions .
Butyl Propionate
- Molecular Formula : C₇H₁₄O₂
- Molecular Weight : 130.18 g/mol
- Applications: A non-halogenated ester used in flavors and fragrances. Its safety profile emphasizes avoiding inhalation and skin contact, similar to precautions suggested for brominated esters .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing high-purity Propyl 2-bromopropanoate in laboratory settings?
- Methodological Answer : this compound is typically synthesized via esterification of 2-bromopropanoic acid with propanol, using acid catalysts (e.g., sulfuric acid) under reflux. Purification involves fractional distillation to isolate the ester, followed by characterization via NMR (¹H/¹³C) and GC-MS to confirm purity (>98%) and structural integrity. Solvent selection (e.g., dichloromethane) and reaction time optimization (6-12 hours) are critical to minimize side products like unreacted acid or alcohol .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of ¹H NMR (to identify bromine-induced deshielding in the propanoate moiety), IR spectroscopy (C=O stretch at ~1740 cm⁻¹), and mass spectrometry (EI-MS for molecular ion [M+H]+ at m/z 181) is recommended. Comparative analysis with databases (e.g., NIST Chemistry WebBook) ensures accurate peak assignments. For quantification, GC-MS with internal standards (e.g., deuterated analogs) improves precision .
Q. How can hydrolytic stability of this compound be systematically assessed under varying pH and temperature conditions?
- Methodological Answer : Design a stability study using buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 210 nm, tracking the disappearance of the ester peak and emergence of hydrolysis products (2-bromopropanoic acid and propanol). Kinetic analysis (Arrhenius plots) predicts shelf-life under storage conditions .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound synthesis?
- Methodological Answer : Employ a 2³ factorial design (e.g., using Design-Expert® software) to evaluate factors: temperature (60–100°C), catalyst concentration (1–5 mol%), and molar ratio (acid:alcohol = 1:1–1:2). Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions. For example, higher catalyst loads may reduce reaction time but increase side-product formation, requiring trade-off analysis .
Q. How should researchers address contradictory data in toxicity studies of this compound?
- Methodological Answer : Conduct a systematic review (Cochrane guidelines) to assess study quality, including bias risk (e.g., small sample sizes, uncontrolled confounders). If data gaps exist (e.g., limited human toxicity data, as seen with propyl chloroformate ), prioritize in vitro assays (e.g., Ames test for mutagenicity) and computational modeling (QSAR) to predict acute toxicity. Discrepancies in LD₅₀ values across species should be analyzed using interspecies extrapolation factors .
Q. What mechanistic insights can be gained from studying the nucleophilic substitution reactivity of this compound?
- Methodological Answer : Perform kinetic studies under varying nucleophile concentrations (e.g., OH⁻, amines) in polar aprotic solvents (e.g., DMSO). Monitor reaction progress via ¹H NMR to track bromide release. Density Functional Theory (DFT) calculations can model transition states, explaining steric effects from the propyl group on reaction rates. Compare results with analogous esters (e.g., methyl 2-bromopropanoate) to isolate structural influences .
Q. How can discrepancies in proposed degradation pathways of this compound be resolved?
- Methodological Answer : Use isotopically labeled analogs (e.g., ¹³C-labeled ester) in degradation studies to trace carbon flow via LC-MS/MS. Compare aerobic vs. anaerobic conditions to identify dominant pathways (e.g., hydrolysis vs. radical-mediated breakdown). Meta-analysis of existing literature should categorize findings by experimental conditions (e.g., UV exposure, microbial activity) to isolate variables causing contradictions .
Methodological Notes
- Data Contradiction Analysis : Apply Cochrane systematic review protocols to evaluate study heterogeneity, including sensitivity analyses to exclude outlier datasets .
- Experimental Design : Use Box-Behnken or central composite designs for non-linear optimization, ensuring model validity via lack-of-fit tests (p < 0.05) .
- Ethical & Safety Compliance : Follow acute exposure guidelines (AEGL frameworks) for handling brominated esters, including fume hood use and toxicity monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
